molecular formula C17H14O2 B104584 2,7-Diacetylfluorene CAS No. 17918-17-1

2,7-Diacetylfluorene

Cat. No. B104584
CAS RN: 17918-17-1
M. Wt: 250.29 g/mol
InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
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Description

2,7-Diacetylfluorene is a chemical compound with the molecular formula C17H14O2 . It has a molecular weight of 250.3 . The IUPAC name for this compound is 1,1’- (9H-fluorene-2,7-diyl)diethanone .


Molecular Structure Analysis

The molecular structure of 2,7-Diacetylfluorene consists of two acetyl groups attached to the 2 and 7 positions of the fluorene molecule . The InChI code for this compound is 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Diacetylfluorene are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its structure . More detailed information about its reactivity can be found in the referenced papers .


Physical And Chemical Properties Analysis

2,7-Diacetylfluorene is a solid substance with a pale yellow color . It has a melting point of 173 °C and a predicted boiling point of 459.6±38.0 °C . The density of this compound is 1.183 . It is slightly soluble in chloroform and ethyl acetate when sonicated .

Scientific Research Applications

Synthesis and Structural Properties

  • Conversion to Diethylfluorene and Structural Elucidation : 2,7-Diacetylfluorene has been reduced to 2,7-diethylfluorene, leading to the discovery of γ-keto-γ-[4-(2, 7-dietyl)-fluorenyl] butyric acid. The precise positioning of the succinoyl group in this process was identified, enhancing the understanding of fluorene chemistry (Gindy & Eskander, 1972).

Advanced Material Development

  • Polyfluorene Derivatives for Photoluminescence and Electrical Conductivity : Well-defined poly(2,7-fluorene) derivatives have been synthesized, showing promise in the development of efficient blue-light-emitting devices due to their blue emission and high quantum yields. Additionally, acidic polyfluorene derivatives have shown potential in electrical conductivity upon base doping (Ranger, Rondeau, & Leclerc, 1997).

Electroluminescent and Nonlinear Optical Applications

  • Nonlinear Optical Properties in Donor-Acceptor Copolymers : Research on a novel donor−acceptor conjugated copolymer involving 2,7-diethynylfluorene demonstrated significant third-order nonlinear optical (NLO) properties, relevant for future developments in photonic and optoelectronic applications (Zhan et al., 2001).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Amorphous Poly-2,7-fluorene Networks in LEDs : The synthesis of amorphous poly-2,7-fluorene networks revealed their utility in multilayer light-emitting diodes (LEDs), emitting colorfast blue light. The introduction of spiro-bifluorene leads to a branch in the growing chain, enhancing the material's stability and solubility (Marsitzky et al., 2001).

Novel Chemical Compounds and Reactions

  • Formation of Spiromethanofullerenes : Interaction of 2,7-diacetylfluorene with fullerene C60 resulted in novel spiromethanofullerenes, demonstrating the versatility of fluorene derivatives in synthesizing unique chemical structures with potential applications in materials science (Gubskaya et al., 2007).

Safety And Hazards

2,7-Diacetylfluorene is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . It is advised to avoid breathing dust, mist, spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-(7-acetyl-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYGERFWHUZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914661
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diacetylfluorene

CAS RN

961-27-3, 39665-89-9
Record name 961-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39665-89-9
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
N ISHIKAWA, T OZAWA - Journal of Synthetic Organic Chemistry …, 1959 - jstage.jst.go.jp
A method of reduction of carbonyl group of 9-fluorenone-2-and-2, 7-dicarboxylic acid, obtained by oxidation of 2-and 2, 7-diacetylfluorene, by Wolff-Kishner-Huang-Minlon method to …
Number of citations: 5 www.jstage.jst.go.jp
M Minabe, M Yoshida, M Fujimoto… - The Journal of Organic …, 1976 - ACS Publications
The Clemmensen reduction of 2-acetylfluorene gave not only 2-ethylfluorene but also 2-(a-hydroxyethyl) fluo-rene, 2-vinylfluorene, cis-and irons-2, 3-di (2-fluorenyl)-2-butene, meso- …
Number of citations: 12 pubs.acs.org
M Gindy, E Eskander - Journal für Praktische Chemie, 1972 - Wiley Online Library
2,7‐Diacetylfluorene was reduced to 2,7‐diethylfluorene. Succinoylation of this latter compound gave γ‐keto‐γ‐[4‐(2, 7‐dietyl)‐fluorenyl] butyric acid. The position of attack of the …
Number of citations: 1 onlinelibrary.wiley.com
DL Fishel, G Kletecka, R Muralidhara - 1970 - kb.osu.edu
The series: 9-methyl, 9-isopropyl, 9-cyclohexyl, 9,9-dimethyl, 9,9-diethyl, and the unsubstituted parent 2,7-bis (acetamido) fluorene were synthesized from the corresponding 9-…
Number of citations: 2 kb.osu.edu
LJ Mathias, RA Vaidya - Journal of the American Chemical …, 1986 - ACS Publications
“Ac= acetophenone; 1, 3, 1, 4= 1, 3-and 1, 4-diacetylbenzene; fl= 2, 7-diacetylfluorene. Typical rebinding conditions employed equimolar amounts of competiting ketones in a fourfold …
Number of citations: 155 pubs.acs.org
В Podolešov, D Petrova - … de la Société Chimique Beograd, 31 …, 1966 - repository.ukim.mk
By oxidative cleavage of y, y-fluorene-2, 7-di (xy-diketobutyric acid) diethyl ester (I) by means of lead tetraacetate, a product was obtained in the form of a light yellow powder (II), which …
Number of citations: 0 repository.ukim.mk
VP Gubskaya, KL Nodov, FG Sibgatullina… - Russian Chemical …, 2007 - Springer
Reactions of fullerene C 60 with fluorene-2-carbaldehyde or 2,7-diacetylfluorene in toluene gave novel spiromethanofullerenes containing a reactive free formyl group. A novel fluorene-…
Number of citations: 3 link.springer.com
PJ Skabara, R Berridge, IM Serebryakov… - Journal of Materials …, 2007 - pubs.rsc.org
A new series of oligothiophenes bearing electron deficient fluorene units have been prepared and characterised. The materials are functionalised by C8/C11 alkyl chains or triethylene …
Number of citations: 35 pubs.rsc.org
J Kim, MH Le, MC Spicer, CM Moisanu… - Journal of Materials …, 2023 - pubs.rsc.org
Conjugated microporous polymers (CMPs) are porous organic materials that display (semi)conducting behavior due to their highly π-conjugated structures, making them promising next-…
Number of citations: 0 pubs.rsc.org
EG Popova, LA Chetkina, VE Zavodnik… - Soviet physics …, 1991 - pascal-francis.inist.fr
Structure of crystals of 2,7-diacetylfluorene CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by classification …
Number of citations: 1 pascal-francis.inist.fr

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